Adenosine 2'-phosphate(2-)

Description

Definition and Structural Isomerism within Ribonucleoside Monophosphates

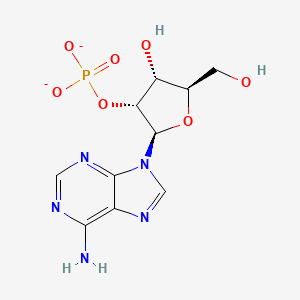

Adenosine (B11128) 2'-phosphate(2-) is formally defined as an organophosphate oxoanion. It is the conjugate base of Adenosine 2'-phosphate (also known as 2'-AMP or 2'-adenylic acid), resulting from the deprotonation of two hydroxyl groups on the phosphate (B84403) moiety at a physiological pH of 7.3. ebi.ac.uknih.gov Structurally, Adenosine 2'-phosphate is a purine (B94841) ribonucleoside 2'-monophosphate, comprising three key components: the nitrogenous base adenine (B156593), a five-carbon ribose sugar, and a single phosphate group esterified to the 2'-hydroxyl group of the ribose. nih.govsigmaaldrich.com

This specific placement of the phosphate group distinguishes it from its structural isomers, Adenosine 3'-monophosphate (3'-AMP) and the more ubiquitous Adenosine 5'-monophosphate (5'-AMP). ttu.eehmdb.ca These isomers differ only in the position of the phosphate ester linkage on the ribose sugar. ttu.ee The alkaline hydrolysis of ribonucleic acid (RNA) characteristically yields a mixture of the 2'- and 3'-monophosphate isomers of its constituent ribonucleosides. ttu.eestanford.edu The distinct structures of these isomers lead to different mobilities in techniques like ion-exchange chromatography and electrophoresis, which allows for their separation and identification. ttu.ee

Table 1: Comparison of Adenosine Monophosphate (AMP) Isomers

| Feature | Adenosine 2'-phosphate (2'-AMP) | Adenosine 3'-monophosphate (3'-AMP) | Adenosine 5'-monophosphate (5'-AMP) |

|---|---|---|---|

| Phosphate Position | 2'-hydroxyl of ribose | 3'-hydroxyl of ribose | 5'-hydroxyl of ribose |

| Primary Source | Product of RNA hydrolysis; hydrolysis of 2',3'-cAMP. sigmaaldrich.comttu.ee | Product of RNA hydrolysis; hydrolysis of 2',3'-cAMP. sigmaaldrich.com | Synthesized from ATP; found in RNA. hmdb.cachemicalbook.com |

| Key Role | Cellular regulation, signaling, inflammation modulation. sigmaaldrich.commedchemexpress.com | Cellular regulation, signaling. sigmaaldrich.com | Energy metabolism (precursor to ADP/ATP), component of RNA and coenzymes (NAD+, FAD, Coenzyme A). chemicalbook.comwikipedia.org |

Contextualization as a Metabolite in Diverse Biological Systems

Adenosine 2'-phosphate is a metabolite found across different domains of life. nih.gov It is a known metabolite in the yeast Saccharomyces cerevisiae. nih.govymdb.cachemicalbook.comebi.ac.uk In this organism, it is produced from the hydrolysis of 2',3'-cyclic AMP (2',3'-cAMP) by the enzyme 2',3'-cyclic-nucleotide 3'-phosphodiesterase. sigmaaldrich.comymdb.ca This reaction is part of a metabolic route known as the extracellular 2',3'-cAMP-adenosine pathway, where Adenosine 2'-phosphate is subsequently metabolized to adenosine. medchemexpress.com The compound has also been identified in bacteria such as Aeromonas veronii and as a metabolite in Escherichia coli. nih.govnih.gov

Table 2: Chemical and Physical Properties of Adenosine 2'-phosphate

| Property | Value |

|---|---|

| Synonyms | 2'-AMP, 2'-Adenylic acid, Adenosine 2'-monophosphoric acid. nih.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₄N₅O₇P. nih.govsigmaaldrich.com |

| Molecular Weight | 347.22 g/mol . nih.govsigmaaldrich.com |

| Physiological Form | Adenosine 2'-phosphate(2-), with a net charge of -2. nih.govebi.ac.uk |

| Biological Source | Yeast. sigmaaldrich.comymdb.ca |

Overview of Research Significance in Molecular and Cellular Biology

The scientific interest in Adenosine 2'-phosphate stems from its involvement in an unexplored pathway for adenosine-based cellular regulation. sigmaaldrich.comchemicalbook.com Research has illuminated its specific roles in modulating cellular behavior and inflammatory responses.

Detailed research findings indicate that 2'-AMP can inhibit the proliferation of certain cell types. Studies have shown it suppresses the growth of preglomerular vascular smooth muscle cells and glomerular mesangial cells by activating A2B adenosine receptors. sigmaaldrich.comsigmaaldrich.commedchemexpress.com

Furthermore, 2'-AMP demonstrates anti-inflammatory properties. In primary murine microglia, it has been observed to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the chemokine CXCL10. medchemexpress.com This inhibitory action is mediated through the activation of A2A adenosine receptors. medchemexpress.com

Beyond its direct cellular effects, Adenosine 2'-phosphate serves as a valuable tool in biochemical research. It has been used in the synthesis of photoaffinity labels to probe the active sites of enzymes, such as the coenzyme site of porcine NADP-specific isocitrate dehydrogenase. sigmaaldrich.comchemicalbook.com Crystallographic studies of Ribonuclease T1 complexed with 2'-AMP have provided insights into enzyme-substrate interactions, revealing how the phosphate group of 2'-AMP binds tightly to active site residues, which helps to explain the enzyme's affinity for this molecule. researchgate.net

Table 3: Selected Research Findings on Adenosine 2'-phosphate (2'-AMP)

| Research Area | Biological System/Model | Key Finding |

|---|---|---|

| Cell Proliferation | Preglomerular vascular smooth muscle cells; Glomerular mesangial cells | 2'-AMP inhibits cell proliferation via A2B adenosine receptors. sigmaaldrich.commedchemexpress.com |

| Inflammation | Primary murine microglia | 2'-AMP inhibits LPS-induced production of TNF-α and CXCL10 via A2A receptors. medchemexpress.com |

| Enzymology | Ribonuclease T1 | The crystal structure shows the phosphate group of 2'-AMP hydrogen-bonded to active site residues (Tyr38, His40, Glu58, Arg77, His92). researchgate.net |

| Metabolic Pathways | Saccharomyces cerevisiae | 2'-AMP is produced from 2',3'-cAMP and is part of the extracellular 2',3'-cAMP-adenosine pathway. medchemexpress.comymdb.ca |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N5O7P-2 |

|---|---|

Molecular Weight |

345.21 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/p-2/t4-,6-,7-,10-/m1/s1 |

InChI Key |

QDFHPFSBQFLLSW-KQYNXXCUSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N |

Origin of Product |

United States |

Enzymatic Metabolism and Interconversions of Adenosine 2 Phosphate 2

Biosynthetic Pathways of Adenosine (B11128) 2'-phosphate(2-)

The primary route for the formation of Adenosine 2'-phosphate (2'-AMP) involves the enzymatic hydrolysis of a cyclic precursor.

Hydrolysis of 2',3'-cyclic Adenosine Monophosphate by Phosphodiesterases

Adenosine 2'-phosphate is generated from the hydrolysis of 2',3'-cyclic Adenosine Monophosphate (2',3'-cAMP). chemicalbook.com This reaction is catalyzed by specific phosphodiesterases. A key enzyme in this process is 2',3'-cyclic nucleotide-3'-phosphodiesterase (CNPase), a myelin-associated enzyme that is also found in other cellular structures like mitochondria. nih.gov In vitro studies have demonstrated that CNPase specifically hydrolyzes the phosphodiester bond in 2',3'-cyclic nucleotides to produce 2'-nucleotides, such as 2'-AMP. nih.govnih.gov

This metabolic sequence, termed the 2',3'-cAMP-adenosine pathway, involves the conversion of extracellular 2',3'-cAMP to 2'-AMP and its isomer, 3'-AMP. nih.govmedchemexpress.com While CNPase is responsible for producing 2'-AMP, other enzymes like certain RNases can hydrolyze 2',3'-cAMP to yield 3'-AMP. nih.gov The initial precursor, 2',3'-cAMP, is thought to be formed from the RNase-mediated transphosphorylation of messenger RNA (mRNA). nih.gov

Catabolic and Interconversion Pathways

Once formed, Adenosine 2'-phosphate can be further metabolized through several enzymatic pathways, leading to its conversion into other adenosine compounds or its integration into the general adenosine phosphate (B84403) pool.

Enzymatic Conversion to other Adenosine Monophosphate Isomers

The direct enzymatic conversion of Adenosine 2'-phosphate to its more common isomer, Adenosine-5'-phosphate (5'-AMP), is not a prominently documented pathway. Instead, the metabolic route typically involves dephosphorylation to adenosine, followed by re-phosphorylation.

Relationship to General Adenosine and Adenosine Phosphate Metabolism

The metabolism of 2'-AMP is closely connected to the general adenosine metabolic cycle. Extracellular 2'-AMP and 3'-AMP can be further processed to adenosine by ecto-enzymes such as alkaline phosphatases. nih.govmedchemexpress.com This dephosphorylation step is crucial for cellular uptake and further metabolism.

The broader adenosine phosphate metabolism involves a continuous cycle of phosphorylation and dephosphorylation. wikipedia.org For instance, Adenosine Triphosphate (ATP) is broken down to Adenosine Diphosphate (ADP) and then to AMP (typically 5'-AMP), releasing energy for cellular processes. libretexts.org This 5'-AMP can be dephosphorylated to adenosine by enzymes like ecto-5'-nucleotidase (CD73) or other cytosolic phosphatases. nih.govsnmjournals.org

Enzymes Directly Interacting with Adenosine 2'-phosphate(2-) or its Immediate Precursors/Products

Several enzymes are directly involved in the synthesis and breakdown of Adenosine 2'-phosphate and its closely related molecules. The functions and substrates of these key enzymes are summarized below.

| Enzyme | Abbreviation | Action | Substrate(s) | Product(s) |

| 2',3'-cyclic nucleotide-3'-phosphodiesterase | CNPase | Hydrolyzes the 3'-phosphodiester bond | 2',3'-cyclic nucleotides (e.g., 2',3'-cAMP) | 2'-nucleoside monophosphates (e.g., 2'-AMP) nih.govnih.gov |

| Alkaline Phosphatase | - | Catalyzes dephosphorylation | 2'-AMP, 3'-AMP, 5'-AMP | Adenosine, Inorganic Phosphate nih.gov |

| Ecto-5'-nucleotidase | CD73 | Catalyzes dephosphorylation of extracellular AMP | Adenosine 5'-monophosphate (5'-AMP) | Adenosine, Inorganic Phosphate snmjournals.org |

| Adenosine Kinase | ADK | Catalyzes phosphorylation of adenosine | Adenosine, ATP | Adenosine 5'-monophosphate (5'-AMP), ADP nih.govnih.gov |

| Adenosine Deaminase | ADA | Catalyzes deamination of adenosine | Adenosine | Inosine, Ammonia nih.govresearchgate.net |

| Ribonucleases | RNases | Can hydrolyze cyclic phosphates | 2',3'-cyclic Adenosine Monophosphate (2',3'-cAMP) | Adenosine 3'-monophosphate (3'-AMP) nih.gov |

Biological Roles and Cellular Activities of Adenosine 2 Phosphate 2

Role as a Fungal Metabolite

Adenosine (B11128) 2'-phosphate(2-) is a known fungal metabolite produced during metabolic reactions in Saccharomyces cerevisiae. nih.govebi.ac.ukebi.ac.ukchemicalbook.com This compound is classified as a pentose (B10789219) phosphate (B84403), which are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. ymdb.ca Its presence and metabolism are integral to the biochemical pathways within this yeast. ymdb.ca While it is established as a metabolite, the full extent of its functions within the fungal cell is an area of ongoing research. ymdb.cachemicalbook.comsigmaaldrich.cn

Regulatory Functions in Cellular Processes

Beyond its role as a metabolite, Adenosine 2'-phosphate(2-) exhibits significant regulatory activities in mammalian cells, particularly in the context of cell growth and signaling pathways.

Inhibition of Cell Proliferation

Research has demonstrated that Adenosine 2'-phosphate(2-) can inhibit the proliferation of certain cell types. Specifically, it has been shown to impede the growth of preglomerular vascular smooth muscle cells and glomerular mesangial cells. sigmaaldrich.cnmedchemexpress.com This inhibitory effect is mediated through the activation of A2B adenosine receptors. chemicalbook.comsigmaaldrich.cnmedchemexpress.comchemdad.com The activation of these receptors by adenosine and its analogs, including Adenosine 2'-phosphate(2-), has been linked to the reduction of neointimal hyperplasia, a process involving the proliferation of smooth muscle cells that can contribute to the narrowing of blood vessels. nih.gov

The mechanism of this inhibition involves a cascade of intracellular events. Activation of A2B receptors leads to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). nih.gov This pathway ultimately results in reduced expression and activity of cyclin D1, a key protein in cell cycle progression, through the inhibition of Akt phosphorylation and Skp2 expression, and the upregulation of the cell cycle inhibitor p27kip1. nih.gov

| Cell Type | Effect of Adenosine 2'-phosphate(2-) | Mediating Receptor |

|---|---|---|

| Preglomerular Vascular Smooth Muscle Cells | Inhibition of Proliferation | A2B Adenosine Receptor |

| Glomerular Mesangial Cells | Inhibition of Proliferation | A2B Adenosine Receptor |

| Progenitor Smooth Muscle Cells (P-SMCs) | Inhibition of Migration and Proliferation | A2B Adenosine Receptor |

Contributions to Underexplored Adenosine-Based Cell Regulation Pathways

Adenosine 2'-phosphate(2-), along with its related compound 2',3'-cAMP, is part of what is considered a newer, less-explored pathway for adenosine-based cell regulation. chemicalbook.comsigmaaldrich.cnmedchemexpress.comchemdad.com Extracellular 2',3'-cAMP can be converted to Adenosine 2'-phosphate(2-), which is then further metabolized to extracellular adenosine. medchemexpress.com This pathway highlights a mechanism for generating adenosine, a critical signaling molecule that regulates a wide array of physiological processes, including inflammation and cell growth. medchemexpress.comarchivesofmedicalscience.com The investigation of this pathway is opening new avenues for understanding the complex roles of adenosine and its derivatives in cellular communication and regulation. chemicalbook.comsigmaaldrich.cnchemdad.comncats.io

Molecular Interactions in Biochemical Systems

The specific chemical structure of Adenosine 2'-phosphate(2-) allows it to participate in various molecular interactions that are fundamental to biochemical research and cellular function.

Substrate for Photoaffinity Labeling

Adenosine 2'-phosphate(2-) has been utilized as a foundational molecule in the synthesis of photoaffinity labels. chemicalbook.comsigmaaldrich.cnchemdad.comncats.io These are specialized tools used to identify and study the binding sites of molecules within complex biological systems. For instance, a derivative of Adenosine 2'-phosphate(2-) has been synthesized to create a novel photoaffinity label for the coenzyme site of porcine NADP-specific isocitrate dehydrogenase. acs.org This technique allows researchers to covalently link the label to the enzyme's active site upon exposure to UV light, enabling the identification of specific amino acid residues involved in coenzyme binding. acs.org This application underscores the utility of Adenosine 2'-phosphate(2-) in elucidating enzyme structure and function. acs.orgpnas.orgiaea.orgresearchgate.net

| Enzyme | Photoaffinity Label Derivative | Purpose |

|---|---|---|

| Porcine NADP-specific isocitrate dehydrogenase | Adenosine 2'-monophosphate, 5'-O-[S-(4-succinimidylbenzophenone)-thiophosphate] | Identify amino acid residues at the coenzyme binding site |

Modulation of Protein Conformation and Activity by Adenosine Phosphate Derivatives

Adenosine phosphates, as a class of molecules including Adenosine 2'-phosphate(2-), play a crucial role in modulating the conformation and activity of various proteins. nih.gov The binding of these derivatives can induce conformational changes in enzymes and receptors, thereby altering their functional state. For example, the activation of A2B adenosine receptors by adenosine analogs leads to changes in receptor conformation, initiating downstream signaling cascades. d-nb.infofrontiersin.orgnih.gov The interaction of adenosine phosphates with proteins is a fundamental mechanism of cellular regulation, influencing everything from metabolic pathways to signal transduction. researchgate.netacs.orgacs.org

Advanced Methodologies for Structural Characterization and Analysis of Adenosine 2 Phosphate 2

Spectroscopic Analysis

Spectroscopic methods are instrumental in providing detailed information about the atomic and molecular structure of Adenosine (B11128) 2'-phosphate(2-). These techniques rely on the interaction of the molecule with electromagnetic radiation to reveal insights into its electronic and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P NMR), is a powerful non-invasive technique for the quantitative analysis of phosphorus-containing compounds like Adenosine 2'-phosphate(2-). mdpi.com The ³¹P nucleus has a natural abundance of 100% and a spin of ½, which results in sharp and well-resolved NMR signals, making it highly suitable for structural and quantitative studies. nih.gov

In a typical proton-decoupled ³¹P NMR spectrum of an adenosine monophosphate (AMP), the phosphate (B84403) group gives rise to a single resonance. aiinmr.com The chemical shift (δ) of this signal is sensitive to the electronic environment of the phosphorus atom and can be used to distinguish between different phosphate esters. For instance, the proton-decoupled AMP spectrum shows a singlet at approximately δ 3.5. aiinmr.com When proton decoupling is not applied, this signal resolves into a triplet with a coupling constant (J) of around 4.3 Hz due to coupling with the adjacent CH₂ protons of the ribose sugar. aiinmr.com

Quantitative ³¹P NMR (qNMR) allows for the determination of the concentration of Adenosine 2'-phosphate(2-) in a sample. mdpi.com By integrating the area of the ³¹P signal and comparing it to that of a known internal standard, a precise and accurate quantification can be achieved. However, for accurate quantification in decoupled spectra, it is important to consider the Nuclear Overhauser Effect (NOE), which can alter signal intensities. aiinmr.com To circumvent this, inverse-gated decoupling techniques are often employed to suppress the NOE while still benefiting from the simplicity of a proton-decoupled spectrum. huji.ac.il

| Parameter | Value | Condition |

|---|---|---|

| Chemical Shift (δ) | ~3.5 ppm | Proton-decoupled |

| Coupling Constant (J) | ~4.3 Hz | Coupled to CH₂ protons |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a material. For Adenosine 2'-phosphate(2-), XPS can be employed to analyze the core-level electrons of its constituent elements, particularly phosphorus, oxygen, nitrogen, and carbon.

In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy of a core electron is characteristic of the element and its chemical environment. For the phosphate group in Adenosine 2'-phosphate(2-), the P 2p binding energy provides a signature for the phosphate chemical state. Variations in this binding energy can indicate different bonding environments or oxidation states.

Studies on related phosphate-containing biomolecules have demonstrated the utility of XPS in characterizing the phosphate moiety. The high-resolution P 2p spectrum can be deconvoluted to identify different phosphorus species present in a sample. This technique is particularly valuable for studying the interaction of Adenosine 2'-phosphate(2-) with surfaces or other molecules, where changes in the chemical environment of the phosphate group can be sensitively detected.

Ultraviolet (UV) spectroscopy of Adenosine 2'-phosphate(2-) is dominated by the strong absorption of the adenine (B156593) nucleobase. The UV spectrum typically exhibits a maximum absorption peak around 260 nm, which is characteristic of the π → π* electronic transitions within the purine (B94841) ring system.

Photodissociation studies, particularly in the gas phase, provide valuable insights into the intrinsic stability and fragmentation pathways of the molecule upon absorption of UV radiation. In these experiments, isolated ions of adenosine monophosphate are irradiated with UV light of a specific wavelength, and the resulting fragment ions are detected, often by mass spectrometry.

Research on gas-phase deprotonated AMP ions has shown that upon UV excitation, the molecule can undergo various dissociation pathways. The fragmentation patterns are dependent on the excitation energy. Common fragmentation channels include the cleavage of the glycosidic bond, leading to the formation of an adenine anion and a ribose-phosphate fragment, as well as fragmentation within the phosphate group. These studies help to elucidate the fundamental photophysics and photochemistry of the molecule, which is crucial for understanding its behavior in various biological contexts, including potential photodamage to nucleic acids.

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry of adenosine monophosphate ions)

Mass spectrometry (MS) is a cornerstone technique for the analysis of biomolecules, providing highly accurate mass measurements and structural information. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like Adenosine 2'-phosphate(2-). nih.gov

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For Adenosine 2'-phosphate(2-), ESI typically produces a deprotonated molecule, [M-H]⁻ or [M-2H]²⁻, depending on the solution pH.

Tandem mass spectrometry (MS/MS) is often coupled with ESI to obtain structural information. In an MS/MS experiment, the precursor ion of interest is selected and then fragmented through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that can be used to deduce the structure of the original molecule. For adenosine monophosphates, characteristic fragmentation patterns include the loss of the phosphate group and cleavage of the glycosidic bond, yielding fragments corresponding to the adenine base and the ribose sugar.

| Parameter | Description |

|---|---|

| Ionization Mode | Negative ion electrospray is commonly used to generate deprotonated molecules. |

| Precursor/Product Ions | Quantification can be achieved by monitoring specific precursor-to-product ion transitions. For adenosine, a common transition is 267.8/136.2. nih.gov |

Computational and Theoretical Investigations of Molecular Structure and Dynamics

Computational and theoretical methods are indispensable for complementing experimental data and providing a deeper understanding of the molecular structure, dynamics, and electronic properties of Adenosine 2'-phosphate(2-) at an atomic level. These investigations often employ quantum mechanics (QM) and molecular mechanics (MM) approaches.

Molecular dynamics (MD) simulations, based on classical mechanics, are used to study the conformational dynamics and flexibility of the molecule in different environments, such as in aqueous solution. nih.gov MD simulations can reveal the preferred conformations of the ribose sugar pucker, the orientation of the adenine base relative to the sugar (the glycosidic torsion angle), and the rotational freedom around the phosphate group. These simulations provide a dynamic picture of the molecule, highlighting its ability to adopt different shapes which can be crucial for its biological activity. mdpi.com

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, spectroscopic properties, and reaction mechanisms. mdpi.com For instance, DFT calculations can be used to predict the ³¹P NMR chemical shifts of Adenosine 2'-phosphate(2-), aiding in the interpretation of experimental spectra. researchgate.net Furthermore, theoretical calculations can be used to model the UV absorption spectrum and to explore the potential energy surfaces of the excited states, providing insights into the photodissociation pathways observed in experiments. mdpi.com Hybrid QM/MM methods, which treat a small, critical part of the system with quantum mechanics and the rest with molecular mechanics, are particularly useful for studying the behavior of Adenosine 2'-phosphate(2-) in complex biological systems, such as in the active site of an enzyme.

Synthetic Chemistry and Analogue Development of Adenosine 2 Phosphate 2 for Research

Enzymatic Synthesis Approaches for Nucleoside Analogues

The synthesis of nucleoside analogues, crucial for therapeutic and research purposes, has increasingly shifted from traditional chemical methods to biocatalytic approaches. tandfonline.comnih.govworktribe.com Enzymatic synthesis offers significant advantages, including high regio- and stereoselectivity under mild reaction conditions, often leading to higher yields in "one-pot" reactions without the need for complex protection/deprotection steps common in chemical synthesis. mdpi.com

Biocatalytic Cascades for 2'-Functionalized Nucleosides

Biocatalytic cascades, which involve multiple enzymatic steps in a single reaction vessel, have emerged as a powerful strategy for synthesizing complex molecules like 2'-functionalized nucleosides from simple starting materials. elsevierpure.comchemrxiv.orgelsevierpure.com This one-pot approach is efficient and minimizes intermediate purification steps. elsevierpure.comelsevierpure.com

A notable example is the use of enzymes from the purine (B94841) nucleoside salvage pathway to produce 2'-modified purine analogues. chemrxiv.orgchemrxiv.org This strategy involves a multi-enzyme cascade that can generate nucleosides with various functional groups at the 2'-position of the ribose sugar. chemrxiv.org The process often begins with an aldolase (B8822740), such as 2-deoxy-D-ribose-5-phosphate aldolase (DERA), which can be engineered to accept different aldehyde donors. This initial step creates a 2-modified D-ribose-5-phosphate analogue. chemrxiv.orgchemrxiv.org

Following the initial aldol (B89426) reaction, the modified pentose (B10789219) phosphate (B84403) is converted into the final 2'-functionalized nucleoside through the sequential action of other enzymes in the cascade. chemrxiv.org These typically include a phosphopentomutase (PPM) and a purine nucleoside phosphorylase (PNP). worktribe.comchemrxiv.org The PPM isomerizes the 2-modified D-ribose-5-phosphate to the corresponding 1-phosphate, which is then coupled with a purine base by PNP to form the target nucleoside. worktribe.comchemrxiv.org This biocatalytic platform has been successfully used to synthesize adenosine (B11128) analogues with modifications such as 2'-fluoro, 2'-methyl, and 2'-hydroxyl groups. chemrxiv.orgchemrxiv.org

Table 1: Key Enzymes in a Biocatalytic Cascade for 2'-Functionalized Nucleosides

| Enzyme | Abbreviation | Function in Cascade |

|---|---|---|

| 2-Deoxy-D-ribose-5-phosphate aldolase | DERA | Catalyzes the initial aldol reaction to form a 2-modified D-ribose-5-phosphate. chemrxiv.org |

| Phosphopentomutase | PPM | Isomerizes the 2-modified pentose-5-phosphate to the corresponding pentose-1-phosphate. worktribe.comchemrxiv.org |

This enzymatic cascade approach demonstrates a significant advancement in producing synthetically challenging 2'-functionalized nucleosides, offering a more sustainable and efficient alternative to conventional chemical methods. nih.gov

Chemical Synthetic Strategies for Adenosine 2'-phosphate(2-) Derivatives (e.g., 2' derivatives of adenosine 3',5'-cyclic phosphate)

While enzymatic methods are powerful, chemical synthesis remains a fundamental approach for creating specific derivatives of adenosine phosphates, particularly for analogues that are not readily accessible through biocatalysis. The synthesis of 2'-derivatives of adenosine 3',5'-cyclic phosphate (cAMP) has been a subject of interest for studying the structural requirements of enzymes involved in cAMP metabolism, such as protein kinases and phosphodiesterases. nih.govacs.org

The chemical synthesis of these derivatives typically involves multi-step procedures starting from adenosine or a related precursor. To achieve selective modification at the 2'-position, protecting groups are often employed for the other reactive hydroxyl and amino groups on the adenosine scaffold. The synthesis of 2'-substituted cAMP analogues generally involves the preparation of the appropriately substituted adenosine derivative, followed by a cyclization step to form the 3',5'-cyclic phosphate ring.

For example, the synthesis of 2'-O-acyl derivatives, such as 2'-O-butyryl cAMP, has been reported. nih.gov These syntheses require careful control of reaction conditions to ensure that acylation occurs selectively at the 2'-hydroxyl group. Similarly, other 2'-substituted derivatives have been created to probe the binding pockets of cAMP-dependent enzymes. acs.org The introduction of different functional groups at the 2'-position allows for the systematic investigation of structure-activity relationships, providing insights into how these modifications affect binding and activation of target proteins. nih.govnih.gov

The general synthetic approach can be summarized as:

Protection: Selective protection of the N6-amino group and the 5'-hydroxyl group of adenosine.

2'-Modification: Introduction of the desired substituent at the 2'-hydroxyl group.

Phosphorylation and Cyclization: Phosphorylation of the 3'-hydroxyl group followed by an intramolecular cyclization to form the 3',5'-cyclic phosphate ring.

Deprotection: Removal of the protecting groups to yield the final 2'-substituted cAMP derivative.

These chemical strategies have enabled the creation of a diverse library of cAMP analogues, which have been instrumental in mapping the active sites of key enzymes in cellular signaling pathways. acs.orgnih.gov

Cellular Localization and Distribution in Research Models

Intracellular Distribution Studies in Microorganisms (e.g., Saccharomyces cerevisiae metabolite identification)

Adenosine (B11128) 2'-phosphate has been identified as an intracellular metabolite in the model microorganism Saccharomyces cerevisiae, commonly known as baker's yeast. ymdb.canih.govebi.ac.uk Its presence is documented in metabolomic databases, confirming its role within the yeast metabolic network. ymdb.canih.gov In the Yeast Metabolome Database, it is cataloged as a unique metabolite for S. cerevisiae. ymdb.ca

Metabolome analyses of Saccharomyces cerevisiae have provided insights into the dynamics of the broader pool of adenosine phosphates (AMP, ADP, and ATP), which are fundamentally interlinked. Studies measuring intracellular concentrations of these nucleotides have shown that their levels fluctuate depending on the carbon source and metabolic state of the yeast cells. nih.gov For instance, during aerobic growth, the intracellular concentrations of NADH and AMP were generally higher in glucose-grown cells compared to galactose-grown cells, while the ADP concentration was lower. nih.gov

Table 1: Identification of Adenosine 2'-phosphate in Saccharomyces cerevisiae

| Database/Study | Identifier/Finding | Classification | Reference |

| Yeast Metabolome Database (YMDB) | YMDB00564 | Pentose (B10789219) phosphate (B84403), Purine (B94841) ribonucleoside 2'-monophosphate | ymdb.ca |

| PubChem | CID 94136 | Saccharomyces cerevisiae metabolite | nih.gov |

| ChEBI | CHEBI:28223 | Saccharomyces cerevisiae metabolite | ebi.ac.uk |

Subcellular Compartmentalization (e.g., relevance of mitochondrial localization of adenosine receptors for related phosphates)

The subcellular compartmentalization of adenosine phosphates and their related signaling molecules is essential for the precise regulation of cellular processes. While direct studies on the specific subcellular location of Adenosine 2'-phosphate(2-) are limited, the well-documented compartmentalization of related adenosine compounds, particularly within mitochondria, provides a strong framework for understanding its potential relevance.

Mitochondria are not only central to cellular energy production but are also key signaling hubs. Growing evidence demonstrates that components of adenosine signaling pathways, which are typically associated with the plasma membrane, are also present and functional within mitochondria. nih.govnih.gov Specifically, adenosine receptors, which are G-protein coupled receptors (GPCRs), have been identified on mitochondrial membranes in various mammalian tissues and cell lines. nih.govnih.govresearchgate.net

Research has confirmed the mitochondrial localization of adenosine A1 and A2A receptors in purified mitochondrial fractions from sources such as mouse brain and liver, human brain, and HeLa cells. nih.govnih.gov These mitochondrial receptors are functional; their activation by specific agonists has been shown to modulate mitochondrial activities, including ATP production and oxygen consumption. nih.govnih.gov The presence of these receptors implies a localized, intramitochondrial response to adenosine and, by extension, a role for the adenosine phosphates that are the precursors and products of these signaling cascades. The entire adenylyl cyclase/cAMP system, which synthesizes cyclic AMP (cAMP) from ATP, has also been found to be present and functional in mitochondrial fractions. nih.gov

The transport of adenine (B156593) nucleotides across the mitochondrial membranes is a tightly regulated process, critical for linking the mitochondrial ATP production to the cytosolic energy demand. physiology.org This compartmentalization ensures that high-energy phosphates are available where needed and that signaling molecules like cAMP act in specific microdomains. physiology.orgnih.gov The degradation of related molecules, such as 3'-phosphoadenosine 5'-phosphate (PAP), has also been localized to mitochondria (and plastids) in plants, requiring specific transporters that also handle ATP and ADP, further highlighting the organelle's role in managing a variety of nucleotide phosphates. mpg.de This established mitochondrial role in adenosine and adenine nucleotide signaling and metabolism suggests that adenosine phosphates, including the 2'-phosphate isomer, could have specific functions or distributions related to this organelle.

Table 2: Documented Mitochondrial Localization of Adenosine Receptors in Research Models

| Receptor | Research Model | Method of Detection | Functional Relevance | Reference |

| Adenosine A1 Receptor | Mouse Brain & Liver, Human Brain, HeLa, SH-SY5Y cells | Western Blotting, Radioligand Binding | Modulation of ATP production, proton leak, and respiration | nih.gov |

| Adenosine A2A Receptor | Mouse Brain & Liver, Human Brain, HeLa, SH-SY5Y cells | Western Blotting, Radioligand Binding | Modulation of proton leak and acute response | nih.gov |

| Adenosine A2B Receptor | Mouse Liver Mitochondria, Rat Cardiomyocytes | Western Blotting, Agonist-induced activity | Increased ATP production and coupling efficiency | nih.govresearchgate.net |

Analytical and Quantitative Methods for Research on Adenosine 2 Phosphate 2

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of nucleotides. The separation is typically based on the differential partitioning of the analytes between a stationary phase and a mobile phase. Due to the high polarity of phosphorylated compounds, specialized chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reliable method for the simultaneous separation and quantification of a wide range of nucleotides, including adenosine (B11128) phosphates. nih.govucl.ac.uk Reversed-phase HPLC (RP-HPLC) is frequently the method of choice, separating molecules based on their hydrophobic interactions with the stationary phase. ucl.ac.uk For adenine (B156593) nucleotides like ATP, ADP, and AMP, separation on a C18 or porous graphitic carbon column is common. nih.govnih.gov Higher phosphorylation leads to increased polarity, resulting in less interaction with the nonpolar stationary phase and thus shorter retention times. ucl.ac.uk

Detection is most commonly achieved using an ultraviolet (UV) detector, as the adenine base has a strong absorbance maximum at approximately 254-259 nm. nih.govnih.gov This approach has been successfully validated and applied to quantify adenosine phosphates in various biological samples, including human bronchial epithelial cells nih.govresearchgate.net, mouse myocardial tissues nih.govresearchgate.net, and bacteria. akjournals.com

Below is a table summarizing typical HPLC-UV conditions for adenine nucleotide analysis from research findings.

| Parameter | Method 1: Human Cells nih.gov | Method 2: Mouse Myocardium nih.govresearchgate.net | Method 3: M. smegmatis researchgate.net |

| Column | C18 (3 × 150 mm, 2.7 µm) | Porous graphitic carbon (4.6 mm × 100 mm, 5 µm) | C18 (ion-pair reversed-phase) |

| Mobile Phase | Isocratic: 50 mM potassium hydrogen phosphate (B84403) (pH 6.80) | Gradient: 10 mmol/L borax (B76245) solution (pH 9.18) and acetonitrile-tetrahydrofuran (1:1, v/v) | Isocratic: Acetonitrile and 50 mM monobasic potassium phosphate (pH 4.6) with 25 mM tetrabutylammonium (B224687) hydrogensulfate |

| Flow Rate | Not Specified | 0.8 mL/min | Not Specified |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |

| Linear Range | 0.2 to 10 µM | 0.71–108.1 µg/mL (depending on nucleotide) | 10–1000 pmol (depending on nucleotide) |

| Run Time | < 4.5 min | Not Specified | ~30 min |

This table presents a summary of HPLC conditions from different studies for the analysis of adenine nucleotides.

Ion-exchange chromatography is a powerful technique for separating charged molecules like adenosine phosphates. This method utilizes a stationary phase with charged functional groups that interact with the oppositely charged phosphate groups of the nucleotides. The separation of Adenosine 2'-phosphate and Adenosine 3'-phosphate, two structural isomers, can be achieved using ion-exchange chromatography. ttu.ee Anion-exchange chromatography, using columns like the Dionex IonPac AS18, has been successfully applied for the simultaneous determination of AMP, ADP, and ATP in blood samples. researchgate.net

Thin-Layer Chromatography (TLC) offers a simpler and more rapid method for the qualitative and semi-quantitative analysis of nucleotides. ste-mart.com In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel, cellulose), and a solvent (mobile phase) moves up the plate by capillary action, separating the components based on their differential affinities for the two phases. ste-mart.com HPTLC (High-Performance TLC) provides improved resolution. For instance, Adenosine 3′,5′-diphosphate has been analyzed on cellulose (B213188) HPTLC plates. sigmaaldrich.com Two-dimensional TLC, where the plate is developed sequentially in two different solvent systems, has been used to resolve complex mixtures of radiolabelled nucleotide monophosphates, establishing the relative mobility of various modified adenosines. nih.gov

The table below outlines an example of HPTLC conditions used for the separation of adenine and its phosphate analogs.

| Parameter | HPTLC Method for Adenine Analogs sigmaaldrich.com |

| Stationary Phase | HPTLC pre-coated plate NH2 F254s |

| Mobile Phase | Ethanol and water (30:70, v/v) containing 0.2 M NaCl |

| Migration Distance | 5 cm |

| Detection | In situ evaluation with TLC/HPTLC scanner at UV 254 nm |

This table illustrates typical conditions for HPTLC analysis of adenosine compounds.

Spectrophotometric and Fluorescence-Based Assays for Nucleotides

Spectrophotometric and fluorescence-based assays provide alternative methods for quantifying nucleotides, often through enzyme-coupled reactions that produce a change in absorbance or fluorescence.

Spectrophotometric assays can be designed to be highly specific for a particular nucleotide. For example, an assay for ribose-5-phosphate (B1218738) involves a three-stage enzymatic conversion where the final step, the deamination of adenosine to inosine, can be monitored by the change in absorbance at 265 nm. nih.gov Other continuous spectrophotometric assays measure the activity of any enzyme that liberates inorganic phosphate (Pi), such as ATPases. novocib.com These kits couple the release of Pi to an enzymatic system that ultimately produces NADH, which can be monitored by the increase in absorbance at 340 nm. novocib.com

Fluorescence-based assays generally offer higher sensitivity. One approach for adenosine deaminase (ADA) activity relies on the difference in fluorescence between a synthetic adenosine analog and its deaminated product, allowing for real-time monitoring of the enzyme's activity. nih.gov Another method for ATP detection is based on the fluorescence recovery of a conjugated polymer. In this system, Cu2+ ions quench the polymer's fluorescence, but the addition of ATP sequesters the Cu2+, restoring the fluorescence in proportion to the ATP concentration. rsc.org Fluorescently labeled nucleotide analogs, such as 8-(2-[Fluoresceinyl]aminoethylthio)adenosine-3',5'-cyclic monophosphate (8-FcA), can be used as substrates to study the activity of membrane transporters involved in nucleotide uptake. nih.gov

Advanced Detection Methodologies in Complex Biological Samples (e.g., for adenine nucleotide pools in Mycobacterium smegmatis)

Analyzing nucleotide pools in complex biological samples, such as within microorganisms, presents unique challenges. The waxy and robust cell envelope of organisms like Mycobacterium smegmatis complicates the efficient and stable extraction of intracellular metabolites. akjournals.com Furthermore, bacterial extracts often contain lower amounts of adenine nucleotides compared to eukaryotic cells but a greater variety of related compounds, demanding highly selective and sensitive analytical methods. akjournals.com

Advanced methodologies combining efficient extraction with sensitive detection are required. A common extraction procedure involves the rapid disruption of cells, for example by sonication in perchloric acid, to simultaneously lyse the cells and precipitate proteins. researchgate.net This is followed by neutralization before analysis.

For quantification, HPLC-UV is a well-established method for analyzing adenine nucleotide pools (ATP, ADP, AMP) in M. smegmatis. akjournals.comresearchgate.net These analyses allow for the calculation of the cellular energy charge, a key indicator of the metabolic state of the cells. akjournals.com Research has shown that in actively growing mycobacteria, the energy charge is typically between 0.7 and 0.8, and it decreases as the cells enter the stationary phase. akjournals.com The intracellular concentrations of ATP, ADP, and AMP in M. smegmatis have been found to vary depending on the growth phase and physiological state. researchgate.net

Q & A

Q. What experimental conditions optimize the detection of adenosine 2'-phosphate(2-) in luminescence-based assays?

- Methodological Answer : Employ ruthenium complexes (e.g., Ru5–) in acetonitrile (ACN) for selective "turn-on" luminescence detection. Measure binding constants (e.g., ) via Stern-Volmer plots, ensuring pH stability (6.5–7.5) and controlled ionic strength (≤0.1 M NaCl) to minimize nonspecific quenching. Validate results against known standards (e.g., adenosine 3',5'-cyclic monophosphate) .

Q. What protocols are recommended for studying adenosine 2'-phosphate(2-) in enzymatic assays?

- Methodological Answer : Use phosphate buffer (50–100 mM, pH 7.4) to maintain enzymatic activity. For example, in adenosine deaminase (ADA) kinetic assays, pre-incubate adenosine 2'-phosphate(2-) with ADA at 37°C and monitor product formation via UV-vis spectroscopy at 265 nm. Include negative controls (e.g., heat-inactivated enzyme) to rule out non-enzymatic degradation .

Q. How should adenosine 2'-phosphate(2-) be stored to ensure stability?

- Methodological Answer : Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis. For aqueous solutions, use sterile, low-binding tubes and maintain pH 6.8–7.2 with Tris or HEPES buffers. Avoid repeated freeze-thaw cycles; aliquot working solutions and store at –80°C for long-term stability .

Advanced Research Questions

Q. How can conflicting binding constants for adenosine 2'-phosphate(2-) in luminescence studies be resolved?

- Methodological Answer : Re-evaluate experimental variables such as solvent polarity (e.g., ACN vs. aqueous mixtures) and temperature (25°C vs. physiological 37°C). Perform isothermal titration calorimetry (ITC) to directly measure thermodynamic parameters (, ) and compare with luminescence-derived . Address discrepancies by verifying Ru complex purity via mass spectrometry .

Q. What strategies improve the sensitivity of adenosine 2'-phosphate(2-)-based biosensors?

- Methodological Answer : Functionalize gold nanoparticles (AuNPs) with adenosine 2'-phosphate(2-)-specific aptamers to enhance peroxidase-like activity. Optimize AuNP surface charge (zeta potential ±20 mV) and diameter (10–20 nm) for maximal signal amplification. Validate using enzyme-linked immunosorbent assays (ELISAs) with detection limits ≤1 nM .

Q. How do adenosine 2'-phosphate(2-) interactions with glycolytic enzymes differ across species?

- Methodological Answer : Conduct comparative kinetic assays using purified enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase) from human and yeast sources. Measure and under identical buffer conditions (pH 7.4, 25°C). Analyze structural variations via X-ray crystallography, focusing on phosphate-binding pocket residues .

Q. What role does adenosine 2'-phosphate(2-) play in mitochondrial oxidative phosphorylation (OXPHOS) regulation?

- Methodological Answer : Use permeabilized muscle fibers or isolated mitochondria to monitor ATP synthesis via fluorescent Pi-probes (e.g., MDCC-PBP). Inhibit OXPHOS with oligomycin and compare adenosine 2'-phosphate(2-)-induced ATP turnover rates. Correlate with NADH/NAD+ redox states using spectrophotometric assays .

Q. How can impurities in adenosine 2'-phosphate(2-) samples affect experimental outcomes?

- Methodological Answer : Employ reverse-phase HPLC with acetic acid/acetonitrile gradients (e.g., 0.1% acetic acid in H₂O vs. 65:35 acetonitrile/tetrahydrofuran) to separate adenosine 2'-phosphate(2-) from isomers (e.g., 3'-AMP). Quantify impurities via UV absorbance at 260 nm and adjust purification protocols (e.g., ion-exchange chromatography) if contamination exceeds 2% .

Q. What ethical considerations apply when designing human studies involving adenosine 2'-phosphate(2-)?

- Methodological Answer : Adhere to institutional review board (IRB) guidelines for participant selection, ensuring informed consent and anonymization of data. Justify adenosine 2'-phosphate(2-) dosage based on preclinical toxicity data (e.g., LD₅₀ in animal models). Include contingency plans for adverse events (e.g., renal phosphate overload) .

Data Contradiction and Synthesis

Q. How should researchers address discrepancies in adenosine 2'-phosphate(2-)’s role in apoptosis vs. glycolysis?

- Methodological Answer : Perform dual-parameter assays (e.g., caspase-3 activity and lactate production) in cancer cell lines treated with adenosine 2'-phosphate(2-). Use RNA-seq to identify pathway-specific gene expression changes (e.g., BAX for apoptosis, PDK1 for glycolysis). Reconcile data by proposing context-dependent metabolic switching .

Q. What interdisciplinary approaches integrate adenosine 2'-phosphate(2-) into drug discovery pipelines?

- Methodological Answer : Combine structure-activity relationship (SAR) modeling with high-throughput screening (HTS) against trypanosomatid GAPDH. Validate hits using surface plasmon resonance (SPR) and in vivo efficacy models. Cross-reference with toxicity profiles from class-based organophosphate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.